Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate
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Overview
Description
Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate is a chemical compound with the molecular formula C11H11F4NO2. It is a derivative of phenylalanine, where the phenyl ring is substituted with fluorine and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of the substituted benzene ring. This can be achieved through electrophilic aromatic substitution reactions, where fluorine and trifluoromethyl groups are introduced onto the benzene ring.
Formation of the Amino Acid Backbone: The substituted benzene ring is then coupled with an appropriate amino acid precursor, such as a protected form of phenylalanine. This step often involves amide bond formation using coupling reagents like EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoate
- Methyl 2-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate
- Methyl 2-amino-3-[3-iodo-5-(trifluoromethyl)phenyl]propanoate
Uniqueness
Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .
Biological Activity
Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate is a compound of significant interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a unique trifluoromethyl group, which enhances its biological activity. The fluorine atoms contribute to increased lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry.
Antimicrobial Activity
In Vitro Antimicrobial Evaluation
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study revealed that related compounds showed effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were found to be as low as 12.9 µM, indicating potent bactericidal activity. Notably, the MIC values matched the minimum bactericidal concentration (MBC), confirming their bactericidal nature .
Compound | MIC (µM) | MBC (µM) | Activity Type |
---|---|---|---|
This compound | 12.9 | 12.9 | Bactericidal |
Related Compound 1 | 25.9 | 25.9 | Bactericidal |
Related Compound 2 | Not Active | Not Active | - |
Anti-inflammatory Potential
Cell Viability and Inflammatory Response
The compound has also been assessed for its anti-inflammatory properties. In vitro studies indicated that certain derivatives could modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. Compounds with specific substitutions on the phenyl ring demonstrated varying degrees of inhibition on NF-κB activity, suggesting that structural modifications can fine-tune their anti-inflammatory effects .
Cytotoxic Effects
Cancer Cell Lines
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. Research indicates that derivatives of this compound exhibit selective toxicity towards malignant cells while sparing normal cells. For example, one study reported that certain analogs reduced cell viability in prostate cancer cells by over 50% at concentrations below 20 µM .
Cell Line | IC50 (µM) |
---|---|
Prostate Cancer | <20 |
Breast Cancer | <25 |
Normal Fibroblasts | >50 |
Case Studies
Study on Trifluoromethyl Compounds
A comprehensive study analyzed several trifluoromethyl-substituted compounds, including this compound. The results highlighted a consistent pattern of enhanced biological activity associated with the presence of trifluoromethyl groups. These compounds exhibited not only antimicrobial and anti-inflammatory properties but also promising anticancer activities across multiple studies .
Properties
IUPAC Name |
methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO2/c1-18-10(17)9(16)4-6-2-7(11(13,14)15)5-8(12)3-6/h2-3,5,9H,4,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPAOXOUKBVOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC(=C1)F)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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